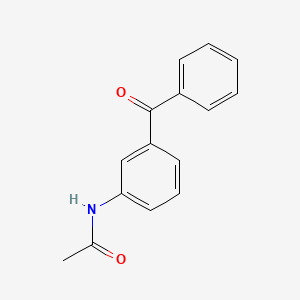

N-(3-benzoylphenyl)acetamide

Description

Overview of N-substituted Amide Compounds in Academic Research

N-substituted amides are a class of organic compounds derived from amides where a hydrogen atom on the nitrogen is replaced by a substituent group, such as an alkyl or aryl group. fiveable.me This substitution significantly influences the compound's chemical and physical properties, including its reactivity, solubility, and basicity. fiveable.me The amide functional group is of paramount importance in biological systems, as it forms the peptide bonds that link amino acids together to create proteins. libretexts.org

In the realm of medicinal chemistry, N-substituted amides are integral building blocks for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. fiveable.me The ability to modify the N-substituent allows for the fine-tuning of a molecule's properties to optimize its biological activity. fiveable.me Many drug compounds contain amide bonds, and these compounds have been utilized as local anesthetics, antihistamines, and analgesics. researchgate.net The structural diversity of N-substituted amides, achieved by varying the substituent on the nitrogen atom, allows for the creation of a vast library of compounds with a wide array of potential applications. fiveable.me

Significance and Emerging Research Directions for N-(3-benzoylphenyl)acetamide

This compound belongs to the acetamide (B32628) family and is characterized by a benzoyl group attached to a phenyl ring, which is in turn connected to an acetamide moiety. ontosight.aiontosight.ai This particular arrangement of functional groups imparts specific chemical and physical properties to the compound. ontosight.aiontosight.ai

While research on this compound is still emerging, related N-substituted aryl amides and similar structures have garnered significant attention for their potential biological activities. For instance, compounds with similar structural motifs have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The benzoylphenyl moiety is a key structural feature in various pharmacologically active molecules. For example, (3-benzoylphenyl)acetic acid is a known compound with documented biological activities. nih.gov

The synthesis of this compound and its derivatives typically involves established organic chemistry techniques. ontosight.ai One common synthetic route is the reaction of 3-aminobenzophenone (B1265706) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The characterization of such compounds is routinely performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity. ontosight.ai

Recent research has explored the synthesis of various derivatives of this compound. For instance, a process for preparing 2-(2-amino-3-benzoyl-phenyl)-acetamide derivatives has been patented, highlighting the interest in this chemical scaffold for developing compounds with potential anti-inflammatory, antipyretic, analgesic, and platelet aggregation inhibiting effects. google.com Furthermore, the structural analogue N-(2-benzoylphenyl)acetamide has been used as a model compound in studies of intramolecular hydrogen bonding, which is crucial for understanding molecular conformation and biological activity. researchgate.netnih.gov

The table below provides a summary of key data for this compound and a related compound.

| Property | This compound | (3-Benzoylphenyl)acetic acid |

| Molecular Formula | C15H13NO2 | C15H12O3 |

| Molecular Weight | 239.27 g/mol | 240.25 g/mol nih.gov |

| General Class | N-substituted amide | Carboxylic acid |

| Key Structural Features | Benzoyl group, Phenyl ring, Acetamide group | Benzoyl group, Phenyl ring, Acetic acid group |

| Potential Research Areas | Anti-inflammatory, Antimicrobial, Anticancer ontosight.aiontosight.ai | Biologically active intermediate nih.gov |

Identification of Current Research Gaps and Future Perspectives

While the foundational knowledge of N-substituted amides is well-established, the specific research landscape for this compound reveals several areas ripe for further exploration. A significant portion of the existing research focuses on the synthesis and characterization of this compound and its close derivatives. ontosight.aigoogle.com However, there is a comparative lack of in-depth studies on its specific biological activities and mechanisms of action.

Future research should be directed towards a comprehensive evaluation of the pharmacological profile of this compound. This includes systematic screening for a broader range of biological activities, moving beyond the general predictions based on similar structures. ontosight.aiontosight.ai Elucidating the precise molecular targets and signaling pathways through which this compound exerts any potential effects is a critical next step.

Furthermore, exploring the structure-activity relationships (SAR) by synthesizing a library of this compound derivatives with systematic modifications to the benzoyl, phenyl, and acetamide moieties could lead to the discovery of compounds with enhanced potency and selectivity. Computational modeling and theoretical studies, similar to those conducted on N-(2-benzoylphenyl)acetamide, could provide valuable insights into the conformational preferences and interaction modes of these molecules, guiding the design of more effective analogues. researchgate.netnih.govresearchgate.net

Another promising avenue is the investigation of its potential applications in materials science. ontosight.ai The unique combination of aromatic rings and the amide group could impart interesting optical, electronic, or thermal properties, making it a candidate for the development of novel functional materials.

Structure

3D Structure

Properties

CAS No. |

58202-86-1 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(3-benzoylphenyl)acetamide |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-9-5-8-13(10-14)15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17) |

InChI Key |

DTMSJCNZSIKNLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis of N-(3-benzoylphenyl)acetamide

The construction of this compound with high precision is paramount. Chemo- and regioselectivity ensure that the desired isomer is formed, avoiding the generation of difficult-to-separate byproducts and maximizing process efficiency. The primary and most direct synthetic route involves the acylation of 3-aminobenzophenone (B1265706) with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

Development of Novel Reaction Pathways and Catalytic Systems

While classical acylation methods are effective, modern synthetic chemistry seeks more sophisticated and efficient pathways. Research into analogous amide syntheses has revealed several catalytic systems that could be adapted for this compound production.

One promising area is the development of advanced catalytic systems for amide bond formation. For instance, palladium-based catalysts have been successfully employed in the reductive carbonylation of nitroaromatics. A notable example is the one-pot synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene (B124822) using a [PdCl₂(dppb)] catalyst precursor in a dilute acetic acid solvent system. mdpi.com This approach, which combines reduction of a nitro group and subsequent acylation in a single process, could conceptually be applied to a precursor like 3-nitrobenzophenone (B1329437) to yield this compound.

Another advanced methodology involves the hydration of nitriles. Transition metal catalysts, including palladium, ruthenium, and gold, have been effectively used to convert nitriles to their corresponding amides. researchgate.net An additive-free, in-situ palladium nanoparticle (PdNPs) system in PEG-400 has demonstrated broad substrate scope for this transformation. researchgate.net Applying this to 3-benzoylbenzonitrile (B15345663) would offer a direct route to the target compound.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of any synthetic protocol hinges on the careful optimization of reaction parameters. Key variables include the choice of solvent, catalyst, temperature, pressure, and reaction time. For palladium-catalyzed reactions, the nature of the ligands on the metal center and the solvent system are known to dramatically influence product selectivity. mdpi.com

In the synthesis of related acetamide (B32628) derivatives, systematic screening of solvents and bases has been shown to be crucial. For example, in the synthesis of certain sulfonamide derivatives, using dichloromethane (B109758) (DCM) as the solvent and pyridine (B92270) as the base in equivalent volumes led to a significant increase in yield to 90%. researchgate.net Similar optimization studies are essential for maximizing the yield of this compound.

Below is a representative table illustrating the optimization of a palladium-catalyzed reductive carbonylation, based on findings for a similar transformation, which could guide the synthesis of this compound from a nitro-precursor. mdpi.com

| Entry | Catalyst | Solvent System (v/v) | Temperature (°C) | CO Pressure (MPa) | Time (h) | Yield (%) |

| 1 | PdCl₂ | H₂O/AcOH (1:1) | 100 | 0.5 | 5 | 45 |

| 2 | [PdCl₂(dppb)] | H₂O/AcOH (9:1) | 100 | 0.5 | 5 | 72 |

| 3 | [PdCl₂(dppb)] | H₂O/AcOH (1:1) | 120 | 0.5 | 5 | 65 |

| 4 | [PdCl₂(dppb)] | H₂O/AcOH (9:1) | 100 | 1.0 | 5 | 75 |

| 5 | [PdCl₂(dppb)] | H₂O/AcOH (9:1) | 100 | 0.5 | 8 | 85 |

This table is illustrative and based on analogous reactions. dppb = 1,4-Bis(diphenylphosphino)butane; AcOH = Acetic Acid.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern pharmaceutical and chemical synthesis, aiming to reduce environmental impact. jddhs.com Key strategies applicable to the synthesis of this compound include the use of greener solvents, catalyst recycling, and minimizing waste.

Traditional organic solvents are a major source of industrial waste and pollution. jddhs.com Green alternatives include water, bio-based solvents, and supercritical CO₂. jddhs.com For the synthesis of this compound, exploring aqueous solvent systems, similar to the optimized conditions in the palladium-catalyzed reaction mentioned above, would be a significant step. mdpi.com Furthermore, developing solvent-free reaction conditions or utilizing mechanochemistry could drastically reduce solvent waste.

Catalyst recycling is another cornerstone of green chemistry. jddhs.com The use of heterogeneous catalysts or magnetic nanoparticles, such as a Pd/C-Fe₃O₄ nanocomposite used for nitrile hydration, allows for easy recovery of the catalyst using an external magnet and reuse over multiple cycles without significant loss of activity. researchgate.net This approach reduces costs and minimizes the release of heavy metals into waste streams.

Derivatization Strategies of the this compound Scaffold

The this compound structure possesses multiple sites amenable to chemical modification, allowing for the creation of a diverse library of derivatives. Strategic functionalization can be directed at the acetamide moiety or the benzoyl phenyl ring system. The acetamide functional group is often used in prodrug design, as it can be hydrolyzed in vivo by amidase enzymes. archivepp.com

Functionalization of the Acetamide Moiety

The acetamide group offers several handles for chemical transformation. The nitrogen atom of the acetamide moiety can form hydrogen bonds, which can be a key interaction in biological systems. archivepp.com

N-Alkylation/N-Arylation: The amide nitrogen, after deprotonation with a suitable base, can be alkylated or arylated to introduce new substituents. This modification can significantly alter the steric and electronic properties of the molecule.

Hydrolysis: Under acidic or basic conditions, the acetamide can be hydrolyzed to reveal the parent amine, 3-aminobenzophenone. This primary amine can then serve as a versatile intermediate for a wide range of further reactions, such as diazotization or reductive amination.

Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-ethyl amine derivative, N-(3-benzoylphenyl)ethan-1-amine.

Modifications of the Benzoyl Phenyl Ring

The two phenyl rings of the benzophenone (B1666685) core are susceptible to electrophilic aromatic substitution, although the reactivity of each ring is influenced by the existing substituents.

The Acetamido-Substituted Ring: The N-acetyl group (-NHCOCH₃) is an ortho-, para-directing and activating group. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) will preferentially occur at the positions ortho and para to the acetamido group (positions 2, 4, and 6).

The Benzoyl-Substituted Ring: The benzoyl group, which contains a deactivating carbonyl moiety, is a meta-directing group. Electrophilic attack on this ring will therefore be directed to the positions meta to the carbonyl linkage.

These regioselective reactions allow for the precise installation of additional functional groups onto the aromatic scaffold, enabling the synthesis of a wide array of structurally diverse analogs of this compound.

Substitutions on the N-Substituted Phenyl Ring

There is no specific literature detailing substitution reactions performed on the N-substituted phenyl ring of this compound. General principles of electrophilic aromatic substitution would suggest that the benzoyl group (a meta-director) and the acetamido group (an ortho-, para-director) would create a complex directive effect for further substitutions, but specific examples, reaction conditions, and yields are not documented.

Generation of Stereoisomers and Enantioselective Synthesis

The structure of this compound does not possess a chiral center, and it is not prone to atropisomerism under normal conditions. Therefore, the generation of stereoisomers and the application of enantioselective synthesis are not applicable to this specific molecule. nih.gov

Process Research and Development for Scalable Synthesis

No publications detailing process research, yield optimization, or telescopic processes for the scalable synthesis of this compound were found. Research in this area is heavily concentrated on intermediates for active pharmaceutical ingredients like Nepafenac. patsnap.com

Chemical Transformations for Diverse Analogue Libraries

While general methods for creating acetamide analogue libraries exist, such as varying the amine or acylating agent during synthesis, mdpi.com there are no documented studies describing the use of this compound as a scaffold for the creation of diverse analogue libraries.

Due to the lack of specific research on this compound, providing data tables or detailed research findings as requested is not feasible without resorting to speculation. Should interest lie in the more extensively researched compound, 2-amino-3-benzoylphenylacetamide, a detailed article could be provided.

Sophisticated Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular framework of N-(3-benzoylphenyl)acetamide, offering detailed insights into its electronic structure, connectivity, and the subtle interactions that govern its conformation.

High-resolution NMR spectroscopy provides unparalleled detail regarding the chemical environment of each atom within a molecule. While comprehensive NMR studies specifically on this compound are not extensively documented in the literature, valuable insights can be drawn from detailed analyses of its isomers and related derivatives, such as N-(2-benzoylphenyl)acetamide. researchgate.netnih.govmdpi.com

For these molecules, one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of the key functional groups. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals, especially within the complex aromatic regions. Nuclear Overhauser Effect (nOe) experiments provide information on the spatial proximity of protons, which is vital for determining the preferred conformation in solution. researchgate.netmdpi.com For instance, nOe experiments on the N-H proton can help assign adjacent aromatic protons like H-6. mdpi.com Variable temperature NMR studies on related compounds have also been used to probe the energetics of intramolecular interactions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-(2-benzoylphenyl)acetamide in DMSO-d₆ Data extracted from studies on the related N-(2-benzoylphenyl)acetamide isomer for illustrative purposes. nih.gov

| Atom Type | δ (ppm) | Multiplicity |

| ¹H NMR | ||

| NH | 10.1 | s |

| Aromatic H | 7.65 - 8.63 | m |

| CH₃ | 2.59 | s |

| ¹³C NMR | ||

| Amide C=O | 169.2 | |

| Ketone C=O | 197.5 (Typical) | |

| Aromatic C | 121 - 139 | |

| CH₃ | 24.0 (Typical) |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not prominently available, the analysis of its derivatives provides a clear picture of the conformational possibilities.

For example, the crystal structure of 2-chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide, a derivative of the 2-isomer, has been resolved in the triclinic space group P-1. iucr.org In this structure, an intramolecular N—H···O hydrogen bond between the amide proton and the ketone oxygen forces a nearly coplanar conformation between the acetamido group and the central benzene (B151609) ring. iucr.org However, the second phenyl ring is significantly twisted with respect to this plane. iucr.org In contrast, for N-(2-benzoylphenyl)acetamide itself, studies suggest that this direct intramolecular hydrogen bond is disfavored due to steric effects from the ortho-benzoyl group. researchgate.netmdpi.com

For the 3-isomer, such a direct intramolecular hydrogen bond is geometrically impossible. Therefore, its solid-state conformation would be primarily determined by the optimization of intermolecular packing forces.

Table 2: Crystallographic Data for 2-chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide iucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀Cl₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5776 (9) |

| b (Å) | 10.1565 (10) |

| c (Å) | 10.7862 (12) |

| α (°) | 70.069 (8) |

| β (°) | 77.604 (9) |

| γ (°) | 70.388 (8) |

| Dihedral Angle (Benzene ring to acetamide (B32628) plane) | 7.06 (11)° |

| Dihedral Angle (Benzene rings) | 67.43 (9)° |

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₃NO₂), the calculated monoisotopic mass is 239.09463 Da. nih.govnih.gov This precise measurement is critical for distinguishing it from other compounds with the same nominal mass. HRMS has been effectively used to confirm the identity of various complex benzophenone (B1666685) and benzodiazepine (B76468) derivatives. acs.orgbeilstein-journals.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of liquid chromatography with the structural information from tandem mass spectrometry. This technique is invaluable for identifying and characterizing compounds in complex mixtures. nih.gov In an LC-MS/MS experiment, the parent ion of this compound would be isolated and fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint.

Table 3: Predicted Major Fragmentation Ions for this compound in MS/MS

| m/z (Predicted) | Fragment Lost | Structure of Ion |

| 197.0813 | CH₂=C=O | [M - C₂H₂O + H]⁺ (3-aminobenzophenone ion) |

| 182.0578 | NH=C=O | [M - CHNO + H]⁺ (Loss of isocyanate) |

| 105.0334 | C₈H₈NO | [C₇H₅O]⁺ (Benzoyl cation) |

| 77.0391 | C₈H₆NO₂ | [C₆H₅]⁺ (Phenyl cation) |

For this compound, the spectra would be dominated by characteristic peaks corresponding to the amide and ketone functionalities. The N-H stretching vibration of the secondary amide would appear as a distinct band, while the C=O stretching vibrations for the amide (Amide I band) and the benzophenone ketone would be strong absorptions in the FT-IR spectrum. Aromatic C-H and C=C stretching vibrations would also be prominent.

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Amide) | 3350 - 3250 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch (Methyl) | 3000 - 2850 | FT-IR, Raman |

| C=O Stretch (Ketone) | 1670 - 1650 | FT-IR |

| C=O Stretch (Amide I) | 1680 - 1640 | FT-IR |

| N-H Bend (Amide II) | 1570 - 1515 | FT-IR |

| C=C Stretch (Aromatic) | 1600 - 1450 | FT-IR, Raman |

| C-N Stretch | 1250 - 1200 | FT-IR |

Conformational Dynamics and Isomerism in Solution and Solid State

The conformational flexibility of this compound is primarily associated with rotation around three key single bonds: the aryl-nitrogen bond, the amide (C-N) bond, and the aryl-carbonyl bond. The interplay between steric hindrance and weak non-covalent interactions dictates the preferred three-dimensional structure in both solution and the solid state.

In this compound, the meta-substitution pattern precludes the formation of a direct, strong intramolecular hydrogen bond between the amide N-H and the ketone C=O group, which is a key conformational determinant in some ortho-substituted analogues. iucr.org

Consequently, the conformation of the 3-isomer is governed by a combination of steric repulsion and a network of weaker intramolecular and intermolecular interactions.

Intermolecular Hydrogen Bonding: In the solid state, the primary hydrogen bonding interaction is expected to be intermolecular, with the amide N-H of one molecule interacting with a carbonyl oxygen (either amide or ketone) of a neighboring molecule, leading to the formation of chains or sheets in the crystal lattice.

C-H/π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, may play a role in dictating the relative orientation of the phenyl rings and the acetamide group.

The absence of a strong intramolecular directing group means that the crystal packing for this compound is likely determined by the efficient filling of space through a combination of these weaker, less directional forces. iucr.org

Solvent Effects on Conformation and Tautomerism

There is no available research data detailing the effects of different solvents on the conformation or the tautomeric equilibrium of this compound. Studies on how solvent polarity or hydrogen-bonding capabilities might influence the rotational freedom of the benzoyl and acetamide groups, or shift the balance between potential keto-enol or amide-imidol tautomers, have not been published.

Intermolecular Interactions and Crystal Engineering

Specific crystallographic data for this compound is not present in the accessible literature. Consequently, an analysis of its crystal packing, including the identification of key intermolecular interactions such as hydrogen bonds (N-H···O, C-H···O) or π-stacking, cannot be conducted. Without this structural information, a discussion on the application of these interactions in the context of crystal engineering for this particular compound is not possible.

Molecular Interactions and Preclinical Biological Activity Studies

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Models

The biological effects of N-(3-benzoylphenyl)acetamide are rooted in its ability to interact with specific molecular targets, thereby influencing key cellular processes. Investigations have focused on its role as an enzyme inhibitor, its binding to receptors, and its capacity to modulate critical signaling pathways.

The benzophenone (B1666685) structural motif is a key feature in a variety of enzyme inhibitors. Analogues of this compound have been investigated for their ability to inhibit enzymes such as farnesyltransferase and cytochrome P450 (CYP).

Farnesyltransferase Inhibition: Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of proteins, including the Ras protein involved in cell growth signaling. Inhibition of FTase is a target for anticancer drug development. Non-thiol compounds containing a benzophenone core have been developed as FTase inhibitors. nih.gov For instance, 4-nitrocinnamoyl substituted benzophenones have demonstrated potent FTase inhibition, with IC50 values in the nanomolar range (42-52 nM). nih.gov The replacement of a p-tolyl group with other substituted phenyl residues significantly enhanced this activity. nih.gov Further studies on N-(4-acylamino-3-benzoylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides also showed potential as non-thiol farnesyltransferase inhibitors.

Cytochrome P450 Inhibition: Cytochrome P450 enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. evotec.com In vitro assays are commonly used to determine a compound's potential to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.comnih.gov While direct kinetic studies on this compound are not extensively documented in the provided search results, the general class of benzophenone-containing compounds is known to interact with these enzymes. For example, studies on cannabidiol (B1668261) (CBD) have shown that it can inhibit hepatic microsomal cytochrome P450, partly by acting as a substrate and causing a decrease in male-specific cytochrome P450 UT-2. nih.gov The potential for this compound and its derivatives to inhibit CYP enzymes warrants further investigation to understand their metabolic stability and potential for drug interactions.

Table 1: Enzyme Inhibition by this compound Analogues

| Compound Class | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Nitrocinnamoyl substituted benzophenones | Farnesyltransferase | 42 - 52 nM | nih.gov |

| N-(4-Acylamino-3-benzoylphenyl) amides | Farnesyltransferase | Activity noted |

The interaction of a ligand with its molecular target is fundamental to its biological effect. rsc.org The affinity of this binding is often quantified by the inhibition constant (Ki). For acetamide (B32628) derivatives, binding studies have been conducted on various receptors. For example, novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to have high affinity for the translocator protein (TSPO), with Ki values ranging from picomolar to nanomolar concentrations. mdpi.com One such derivative, GMA 15, exhibited a Ki of 60 pM. mdpi.com

While specific receptor binding data for this compound is limited in the provided results, studies on structurally related compounds provide insights. The benzoylphenyl group can influence binding affinity to biological targets. For instance, in analogues like N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, the benzoylphenyl moiety is expected to be crucial for receptor interaction. Dimerization of related compounds like N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide has been shown to significantly alter binding affinity and selectivity for melatonin (B1676174) receptors (MT1 and MT2). drugbank.com This suggests that the this compound scaffold has the potential for modification to achieve high affinity and selectivity for various receptor targets.

This compound and its analogues have been shown to modulate several key intracellular signaling pathways implicated in cancer and other diseases.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is vital during embryonic development and its aberrant activation in adults is linked to various cancers. wikipedia.org The Gli family of transcription factors are the final effectors of the pathway. nih.gov Novel inhibitors targeting Gli1-mediated transcription have been developed from a (S)-2-(3-benzoylphenyl)propanamide scaffold. nih.govnih.gov These compounds were found to inhibit Gli1-mediated transcription in C3H10T1/2 cells, with some showing selectivity for Gli1 over Gli2. nih.gov The inhibition of this pathway downstream of the Smoothened (Smo) receptor is a promising strategy for anticancer agents. nih.gov

Apoptosis and p53 Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged cells, and its dysregulation is a hallmark of cancer. The p53 tumor suppressor protein plays a central role in inducing apoptosis. Research on chloroacetamide derivatives of benzophenone, such as N-(3-benzoylphenyl)-2-chloroacetamide, indicates they can be synthesized as precursors for compounds designed to induce apoptosis. nih.gov The chloroacetamide group can act as an electrophile, potentially forming covalent bonds with proteins and inducing cellular stress. Furthermore, studies on NSAID hydroxamic acid derivatives, including N-ethoxy-2-(3-benzoylphenyl)propanamide, show they can affect cell cycle progression and signaling pathways like the Akt pathway, which is involved in cell survival and resistance to apoptosis. researchgate.net Activating the p53 pathway is a key strategy in cancer therapy, and small molecules that disrupt the interaction between p53 and its inhibitor MDM2 can trigger apoptosis in tumor cells with wild-type p53. nih.gov

The biological activity of this compound and its analogues has been evaluated in various cell-based models, particularly cancer cell lines and microbial cultures.

Cancer Cell Lines: Analogues of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.govchemrxiv.org For example, inhibitors of Gli1-mediated transcription derived from a 2-(3-benzoylphenyl)propanamide core decreased the viability of several cancer cell lines, including those with upregulated Gli1 expression, while showing less activity in noncancerous cells. nih.gov The NCI-60 human tumor cell line screen is a standard assay used to evaluate the cytotoxicity of compounds. ontosight.ai Chalcone acetamide derivatives have also been synthesized and screened for anticancer activity against a panel of human cancer cell lines, with their apoptotic potential being a key area of investigation. chemrxiv.org

Table 2: Activity of this compound Analogues in Cancer Cell Models

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-(3-Benzoylphenyl)propanamide analogues | C3H10T1/2 | Inhibition of Gli1-mediated transcription | nih.gov |

| 2-(3-Benzoylphenyl)propanamide analogues | Various cancer cell lines | Decreased cell viability | nih.gov |

| N-(4-Benzoylphenyl)acetamide analogues | HCT-1, MCF-7, PC-3 | Cytotoxicity (IC50) noted | |

| Chalcone acetamide derivatives | Human cancer cell lines | Anticancer activity | chemrxiv.org |

Antimicrobial Activity: Compounds structurally similar to this compound have been explored for their potential antimicrobial properties. ontosight.aiontosight.ai Acetamide derivatives featuring a benzoylphenyl structure are of interest for developing new agents with antibacterial and antifungal activities. ontosight.ai For instance, 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has been studied for its potential biological activities, including antimicrobial effects.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For this compound analogues, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors and pathway modulators.

Modifications to the core structure of this compound have been shown to have a significant impact on its biological activity.

Inhibition of Gli1-mediated Transcription: In the development of inhibitors for Gli1-mediated transcription, SAR studies on (S)-2-(3-benzoylphenyl)propanamide analogues revealed key structural requirements. nih.gov Modifications were made to the phenethyl group attached to the amide nitrogen. The presence and position of a hydroxyl group on this phenethyl ring were found to be critical for activity. For example, a para-hydroxyl group was generally favored over a meta- or ortho-hydroxyl group. Furthermore, the stereochemistry of the propanamide moiety was important, with the (S)-enantiomer often showing greater potency. nih.gov

Enzyme Inhibition: For butyrylcholinesterase (BChE) inhibitors based on an acetamide scaffold, SAR analysis showed that introducing small substituents like methyl, methoxy, or fluorine at different positions on an aromatic ring could modulate inhibitory activity. nih.gov In the case of farnesyltransferase inhibitors, replacing a p-tolyl moiety with other substituted phenyl groups or a 1-naphthyl group led to derivatives with enhanced activity. nih.gov

General Biological Activity: The position of the benzoyl group on the phenylacetamide core is also significant. Studies on chloroacetamide derivatives showed differences between N-(2-benzoylphenyl), N-(3-benzoylphenyl), and N-(4-benzoylphenyl) isomers. nih.gov The benzoyl group itself, being a strong electron-withdrawing substituent, can influence the electronic distribution, solubility, and binding affinity of the molecule to its biological targets. The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be integral for increased growth inhibition in antimitotic agents. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Analogue Class | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| (S)-2-(3-Benzoylphenyl)propanamides | Position of hydroxyl on phenethyl group | para-OH favored for Gli1 inhibition | nih.gov |

| (S)-2-(3-Benzoylphenyl)propanamides | Stereochemistry | (S)-enantiomer more potent | nih.gov |

| Benzophenone-based FTase inhibitors | Phenyl residue substitutions | Enhanced inhibitory activity | nih.gov |

| Antimitotic 2-Aminobenzophenones | ortho-Amino group on benzophenone ring | Increased growth inhibition | researchgate.net |

| Acetamide BChE inhibitors | Substituents on aromatic ring | Modulated inhibitory potency | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling for this compound and related compounds has been utilized to identify key chemical features responsible for their biological activity. google.com This computational approach helps in understanding the three-dimensional arrangement of functional groups necessary for molecular recognition at a biological target.

One notable study employed Catalyst™ software to generate pharmacophore models for a series of active molecules, including this compound. google.comgoogle.com The primary goal of this modeling was to identify common structural configurations and chemical features among these compounds in 3D space. google.comgoogle.com This process is fundamental in rational drug design, allowing for the screening of virtual libraries and the design of new, potentially more potent molecules.

The ligand design principles for derivatives of this compound often revolve around its core structure, which consists of a benzophenone moiety linked to an acetamide group. ontosight.aiontosight.ai The benzophenone scaffold is a prevalent feature in medicinal chemistry, known for its role in various biologically active compounds. dntb.gov.ua Design strategies frequently involve the modification of this core to enhance therapeutic properties such as anti-inflammatory activity. marmara.edu.tr For instance, the synthesis of novel amide derivatives of known non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to develop agents with improved potency and potentially better safety profiles. marmara.edu.tr The acetamide portion of the molecule is also a target for chemical modification, contributing to changes in solubility and the ability to form hydrogen bonds. ontosight.ai

Table 1: Pharmacophore Modeling Details for this compound and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Software Used | Catalyst™, version 4.7 (Molecular Simulations, Inc.) | google.comgoogle.com |

| Objective | To identify common configurations of active molecules by means of their chemical features in 3D space. | google.comgoogle.com |

| Core Scaffold | Benzophenone | ontosight.aidntb.gov.ua |

| Key Functional Groups | Benzoyl group, Acetamide group | ontosight.aiontosight.aiontosight.ai |

This compound as a Molecular Probe and Chemical Tool in Biological Research

This compound and its structural analogs serve as valuable molecular probes and chemical tools in various avenues of biological research. While specific applications of this compound itself are part of broader chemical series in studies, the utility of its derivatives highlights its potential in this area. smolecule.com

The compound's structure makes it a useful building block in synthetic organic chemistry for the creation of more complex molecules with potential therapeutic applications. For example, compounds with similar acetamide structures are investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The benzoylphenyl and acetamide groups provide reactive sites for further chemical modifications, allowing for the synthesis of libraries of related compounds for screening purposes. ontosight.aiontosight.ai

Derivatives of this compound are explored for their potential use as biochemical probes to investigate biological pathways. smolecule.com For instance, structurally similar molecules are used to study enzyme-inhibitor interactions and to elucidate mechanisms of action at a molecular level. smolecule.com The compound and its analogs can also be used as standards or reagents in analytical techniques like chromatography and spectroscopy to aid in the identification and quantification of similar chemical entities in biological samples. ontosight.ai

Table 2: Applications of this compound and Its Analogs in Research

| Application | Description | Example Analogs/Studies | Source(s) |

|---|---|---|---|

| Synthetic Building Block | Used as a starting material or intermediate for synthesizing more complex molecules for biological evaluation. | N-(4-benzoylphenyl)acetamide | |

| Biochemical Probe | Employed to study biological targets and pathways, such as enzyme inhibition. | N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide | smolecule.com |

| Analytical Reagent | Used as a reference standard in analytical methods like chromatography and spectroscopy. | Acetamide, 2-(3-benzoylphenyl)-N-ethyl- | ontosight.ai |

| Drug Discovery Lead | Serves as a scaffold for developing new therapeutic agents, particularly with anti-inflammatory activity. | Amide conjugates of NSAIDs | marmara.edu.tr |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-benzoylphenyl)acetamide |

| Acetamide, 2-(3-benzoylphenyl)-N-ethyl- |

Advanced Computational Chemistry and Chemoinformatics

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, MP2, HOMO-LUMO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-(3-benzoylphenyl)acetamide. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to elucidate the molecule's three-dimensional geometry and electronic structure with high accuracy.

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of molecules. For instance, DFT calculations using the B3LYP method with a 6-311+G* basis set have been used to analyze the molecular structure and properties of related benzoyl-phenyl derivatives. researchgate.net These calculations provide optimized geometric parameters (bond lengths and angles) that can be compared with experimental data. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter; a smaller gap suggests higher reactivity. dergipark.org.trdntb.gov.ua For acetamide (B32628) derivatives, HOMO-LUMO analysis helps in understanding intramolecular charge transfer processes. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trxisdxjxsu.asia The MEP surface displays regions of negative potential (typically associated with lone pairs of electronegative atoms, indicating sites for electrophilic attack) and positive potential (often around hydrogen atoms, indicating sites for nucleophilic attack). researchgate.netscispace.com

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. dergipark.org.tr |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. researchgate.net |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. researchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. researchgate.net |

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. nih.gov |

This table is for illustrative purposes; specific values for this compound would require dedicated computational studies.

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. mdpi.com For example, docking studies on acetamide derivatives have been used to investigate their potential as inhibitors for various enzymes by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. nih.govresearchgate.net Studies on Schiff base derivatives of the related 2-(3-benzoylphenyl)propionic acid have used docking to assess their potential as tyrosyl-tRNA synthetase inhibitors. researchgate.netdergipark.org.tr

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation can assess the stability of the binding and reveal conformational changes in both the ligand and the protein. scispace.com For instance, MD simulations of a ligand-protein complex can confirm the stability of the interactions predicted by docking, with stable root-mean-square deviation (RMSD) values over the simulation period indicating a stable binding mode. dergipark.org.tr

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. dergipark.org.tr | In MD simulations, a stable RMSD suggests the complex has reached equilibrium. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The general workflow for a QSAR study involves:

Data Set Preparation : A collection of molecules with known activities is assembled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation : The predictive power of the model is rigorously assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net

QSAR studies have been successfully applied to various classes of acetamide derivatives to guide the design of more potent analogs. researchgate.netnih.gov For example, 2D- and 3D-QSAR models have been developed for N-phenyl-acetamide derivatives to predict their anti-influenza activity. semanticscholar.orgresearchgate.net

In Silico Prediction of Molecular Properties for Research Design (e.g., lipophilicity for in vitro studies)

In silico tools are frequently used to predict the physicochemical and pharmacokinetic properties of compounds early in the research process. This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Lipophilicity , typically expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Various computational methods are available to predict logP values. mdpi.com

Other important properties that can be predicted in silico include:

Aqueous Solubility : Affects absorption and formulation.

Plasma Protein Binding : Influences the free concentration of the drug.

Blood-Brain Barrier Permeability : Important for drugs targeting the central nervous system.

Metabolic Stability : Predicts how quickly the compound is broken down by metabolic enzymes. nih.gov

Toxicity : Early prediction of potential toxic liabilities. nih.govbohrium.com

Web-based platforms like SwissADME and pkCSM are commonly used to obtain predictions for a wide range of ADME-Tox properties based on the chemical structure of a compound. nih.govresearchgate.net

Table 3: Commonly Predicted In Silico Properties

| Property | Importance in Research Design |

|---|---|

| Lipophilicity (logP) | Influences cell membrane permeability and bioavailability. mdpi.com |

| Aqueous Solubility (logS) | Crucial for absorption and for designing in vitro assays. |

| Drug-likeness | Qualitative assessment based on structural features common in known drugs. |

| ADME Properties | Guides the selection of compounds with favorable pharmacokinetic profiles. nih.gov |

Cheminformatics Approaches for Scaffold Exploration and Rational Library Design

Cheminformatics combines computer and information science to address problems in chemistry. In the context of drug discovery, it plays a vital role in analyzing large chemical datasets, identifying promising molecular scaffolds, and designing compound libraries for screening.

Scaffold Exploration involves identifying and analyzing the core structures (scaffolds) of known active compounds. By understanding the structure-activity relationships around a particular scaffold, such as the benzoylphenylacetamide core, medicinal chemists can design new analogs with improved properties. Cheminformatics methods can be used to extract scaffolds from databases of natural products or known drugs to inspire the design of new compound libraries. nih.gov

Rational Library Design aims to create a collection of compounds that covers a diverse chemical space and is enriched with molecules likely to possess the desired biological activity. This is in contrast to simply synthesizing a large number of random compounds. Techniques used in rational library design include:

Diversity Analysis : Ensuring that the designed library contains a wide range of structural features.

Privileged Substructure Analysis : Incorporating molecular fragments that are frequently found in active compounds for a particular target class.

Combinatorial Chemistry Enumeration : Virtually generating all possible compounds that can be synthesized from a set of starting materials and a given reaction scheme.

By applying these cheminformatics principles, researchers can design focused libraries around the this compound scaffold to efficiently explore the surrounding chemical space and identify novel compounds with desired biological activities.

Analytical Methodologies for Research and Development

Development and Validation of Chromatographic Methods (e.g., HPLC, UPLC) for Purity and Research Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for determining the purity of N-(3-benzoylphenyl)acetamide and quantifying it in various research samples. These methods offer high resolution, sensitivity, and reproducibility. UPLC, utilizing columns with smaller particle sizes (<2 µm), provides faster analysis times and improved separation efficiency compared to traditional HPLC.

The development of a robust chromatographic method for this compound would involve a systematic optimization of several key parameters. Due to the compound's non-polar benzophenone (B1666685) moiety and moderately polar acetamide (B32628) group, reversed-phase chromatography is the most suitable approach. A C18 stationary phase would be selected to effectively retain the molecule.

Method validation would be performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Stationary Phase | Mobile Phase | Flow Rate | Detection |

|---|

| Value | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) | 0.4 mL/min | UV-Vis at 254 nm |

Table 2: Example Validation Summary for a UPLC Quantification Method

| Validation Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9992 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.3% |

| Precision (% RSD) | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | S/N Ratio > 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | S/N Ratio > 10:1 | 0.15 µg/mL |

Advanced Mass Spectrometry Applications in Preclinical Research (e.g., Metabolite Identification, Quantitative Proteomics)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool in preclinical research for metabolite identification and proteomics studies. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide exceptional mass accuracy, enabling the confident determination of elemental compositions for the parent compound and its metabolites.

In preclinical in vitro studies using liver microsomes or hepatocytes, LC-HRMS would be used to identify potential metabolic pathways of this compound. Common biotransformations for a molecule with its structure include hydroxylation on the aromatic rings, reduction of the benzophenone ketone to a secondary alcohol, and hydrolysis of the amide bond.

Table 3: Potential Metabolites of this compound Identified by LC-HRMS

| Metabolite | Biotransformation | Mass Shift |

|---|---|---|

| M1 | Monohydroxylation | +15.99 Da |

| M2 | Dihydroxylation | +31.98 Da |

| M3 | Ketone Reduction | +2.02 Da |

| M4 | Amide Hydrolysis | -42.01 Da |

| M5 | Glucuronidation | +176.01 Da |

Quantitative proteomics can be employed to understand the mechanism of action or off-target effects of this compound. This technique measures changes in the abundance of thousands of proteins in cells or tissues following exposure to the compound. By comparing the proteome of treated samples to untreated controls, researchers can identify proteins and cellular pathways that are significantly affected by the compound, offering critical insights into its biological activity.

Spectrophotometric and Fluorimetric Assays for In Vitro Studies

Spectrophotometric and fluorimetric assays are fundamental tools for quantifying compounds in simple in vitro research matrices. These methods are often used in initial screening and biochemical assays due to their simplicity and high-throughput compatibility.

The structure of this compound contains a benzophenone chromophore, which exhibits strong ultraviolet (UV) absorbance. A UV-Vis spectrophotometer could be used to develop a straightforward quantitative assay. By scanning the compound across a range of UV wavelengths (e.g., 200-400 nm), a wavelength of maximum absorbance (λmax) would be identified. A calibration curve could then be generated by plotting absorbance against known concentrations to quantify the compound in solutions like buffers or cell culture media, provided there are no interfering substances.

Fluorimetric assays offer higher sensitivity than absorbance-based methods. While the native fluorescence of this compound may be low, a fluorimetric assay could potentially be developed. This might involve using the compound to quench the fluorescence of a target biomolecule or developing a derivatization strategy where the compound reacts with a reagent to produce a highly fluorescent product.

Electrochemical and Biosensor Development for Detection and Monitoring in Research Matrices

Electrochemical sensors and biosensors represent advanced analytical platforms for the rapid and sensitive detection of specific molecules in complex research matrices. The development of such a sensor for this compound would rely on its inherent electrochemical properties. The benzophenone group is electrochemically active and can be reduced at a carbon or mercury electrode. Likewise, the phenyl rings can be oxidized at higher potentials. An electrochemical sensor could be designed by modifying an electrode surface with nanomaterials to enhance the signal and lower the detection limit.

A biosensor provides superior selectivity by incorporating a biological recognition element. For this compound, this could involve immobilizing a specific antibody or an enzyme that interacts with the compound onto an electrochemical or optical transducer. When the compound binds to the recognition element, it would trigger a measurable signal (e.g., a change in current, potential, or light), allowing for highly specific detection and monitoring in real-time.

Table 4: Comparison of Potential Sensor Technologies for this compound

| Sensor Type | Principle | Potential Advantages | Key Challenges |

|---|---|---|---|

| Electrochemical Sensor | Direct oxidation or reduction of the analyte at an electrode surface. | Rapid response, high sensitivity, low cost. | Potential interference from other electroactive species in the sample. |

| Biosensor | Specific binding of the analyte to a biological recognition element (e.g., antibody, enzyme). | High specificity and selectivity, potential for real-time monitoring. | Development of a specific biological recognition element can be time-consuming and costly. |

Applications in Materials Science and Supramolecular Chemistry As a Research Tool

Investigation of N-(3-benzoylphenyl)acetamide in Polymer Science and Engineering

Currently, there is a lack of specific research literature detailing the direct incorporation or application of this compound in polymer science and engineering. However, the benzophenone (B1666685) moiety is a well-known photoinitiator and cross-linking agent. It can absorb UV light to generate a triplet state, which can then abstract a hydrogen atom from a polymer backbone, leading to the formation of polymer radicals. These radicals can then combine to form cross-links, altering the physical and mechanical properties of the polymer.

Based on this established reactivity of benzophenone, this compound could be investigated as a functional monomer or additive in polymer systems. Its potential research applications could include:

Photo-crosslinkable Polymers: Incorporation of this compound into a polymer chain could render the material photo-crosslinkable. This would allow for spatial and temporal control over the curing process, which is valuable in applications such as photolithography and 3D printing.

Surface Modification of Polymers: The compound could be used to graft other molecules onto polymer surfaces. Upon UV irradiation, the benzophenone group could abstract a hydrogen from the polymer surface, creating a reactive site to which another molecule could attach.

Photo-responsive Polymer Films: The photochemical properties of the benzophenone group could be harnessed to create polymers that change their properties, such as solubility or wettability, in response to light.

Supramolecular Assembly and Crystal Engineering utilizing this compound

The acetamide (B32628) group is a classic functional group for directing supramolecular assembly through hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the C=O group can act as a hydrogen bond acceptor. This allows for the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

While the specific crystal structure of this compound is not widely reported, studies on analogous acetamide-containing molecules provide insight into its likely behavior. For instance, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals that molecules are linked into chains via N—H⋯O hydrogen bonds. nih.gov Similarly, research on N-(3-Hydroxyphenyl)acetamide also highlights the formation of a hydrogen-bonded network. researchgate.net

The presence of the bulky benzoylphenyl group in this compound would significantly influence the packing of the molecules in the crystal lattice. The interplay between the directional N—H⋯O hydrogen bonds of the acetamide group and the less directional C—H⋯π and π–π stacking interactions involving the aromatic rings would determine the final supramolecular architecture. Researchers in crystal engineering could utilize this compound to study these competing interactions and to design new crystalline materials with specific topologies and properties.

Table 1: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| Hydrogen Bonding | N-H (amide) | C=O (amide) | Formation of chains or sheets |

| π–π Stacking | Phenyl rings | Phenyl rings | Stabilization of layered structures |

| C—H⋯π Interactions | C-H (aromatic) | Phenyl rings | Directional control of packing |

| C—H⋯O Interactions | C-H (aromatic/aliphatic) | C=O (amide/ketone) | Fine-tuning of the crystal packing |

Exploration of Photoresponsive Properties for Research Applications

The benzophenone unit in this compound is a well-known chromophore that exhibits interesting photochemical properties. Upon absorption of UV light, benzophenone can undergo an n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. This triplet state is a powerful hydrogen abstractor.

This photo-reactivity could be exploited in a research context to study:

Photochemical Reactions in the Solid State: By irradiating single crystals of this compound, it might be possible to induce solid-state photochemical reactions, such as hydrogen abstraction from a neighboring molecule. This could lead to the formation of new chemical species and potentially a change in the crystal structure, offering a pathway to photo-switchable materials.

Energy Transfer Processes: The benzophenone triplet state is a well-characterized photosensitizer. In a co-crystal or mixed material system, it could be used to transfer energy to another molecule, initiating a photochemical or photophysical process in the acceptor molecule. This makes this compound a potential tool for studying energy transfer mechanisms in supramolecular systems.

Development of Photo-responsive Supramolecular Gels: If this compound can act as a gelator, its photo-reactivity could be used to trigger a gel-to-sol transition or to alter the mechanical properties of the gel upon UV irradiation.

While the specific research on this compound in these areas is nascent, its molecular structure presents a compelling case for its utility as a versatile research tool in the ongoing development of advanced materials and complex supramolecular systems.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Next-Generation N-(3-benzoylphenyl)acetamide Analogues for Specific Research Applications

The core structure of this compound offers a versatile scaffold for chemical modification, enabling the synthesis of next-generation analogues tailored for specific research functions. Future efforts will likely concentrate on systematic structural alterations to fine-tune physicochemical and biological properties. Synthetic strategies may involve modifying the benzophenone (B1666685) core, the phenyl ring of the acetanilide (B955) portion, or the acetamide (B32628) linker itself.

Research has demonstrated that substitutions on the phenyl rings of N-phenylacetamide and benzophenone derivatives can dramatically alter their biological activity, including analgesic, anti-inflammatory, and anticancer properties. nih.govacs.orgacs.org By introducing various functional groups—such as halogens, alkyl, alkoxy, or nitro groups—at different positions on either aromatic ring of this compound, researchers can create a library of analogues. These derivatives could be designed as highly selective molecular probes to investigate specific biological processes or as monomers for novel polymers. For instance, adding reactive groups like vinyl or carboxyl moieties could prepare the molecule for incorporation into larger macromolecular structures.

The following table outlines potential design strategies for new analogues and their corresponding research applications.

| Modification Strategy | Target Moiety | Potential Functional Groups | Intended Research Application |

| Modulate Electronic Properties | Benzophenone or Phenyl Ring | Electron-withdrawing (e.g., -NO₂, -CF₃), Electron-donating (e.g., -OCH₃, -CH₃) | Tuning photochemical properties; enhancing receptor binding affinity. |

| Enhance Biological Targeting | Phenyl Ring | Sulfonamide, Heterocyclic moieties (e.g., Thiazole, Pyrazole) | Probing specific enzyme active sites (e.g., Carbonic Anhydrase, COX-II). nih.govscienceopen.com |

| Enable Polymerization | Benzophenone or Phenyl Ring | Vinyl, Acrylate, Norbornene | Creation of photo-cross-linkable polymers and hydrogels. nih.gov |

| Introduce Chelating Sites | Phenyl Ring | Hydroxyl, Carboxyl, Pyridyl | Development of metal-ion sensors or metallo-supramolecular structures. researchgate.net |

| Improve Solubility/Permeability | Acetamide or Phenyl Ring | Polyethylene glycol (PEG) chains, Amino acids | Enhancing bioavailability for biological studies; creating amphiphilic molecules for self-assembly. |

These synthetic endeavors will expand the chemical space around this compound, providing essential tools for fundamental research in chemistry, materials science, and biology.

Integration into Multi-component Systems for Enhanced Research Functionality

The unique combination of a photoactive benzophenone group and a hydrogen-bonding-capable acetamide moiety makes this compound an excellent candidate for integration into complex, multi-component systems. Future research is expected to exploit these features to create functional materials with tailored properties.

Polymer Science: Benzophenone is a well-known photoinitiator and cross-linker in polymer chemistry. acs.orgacs.org Analogues of this compound functionalized with polymerizable groups could be copolymerized to create photo-responsive polymers. nih.govgoogle.com Upon UV irradiation, the benzophenone moiety would induce cross-linking, allowing for the fabrication of patterned surfaces, hydrogels, or other polymeric networks with controlled mechanical properties. The acetamide group, embedded within the polymer structure, could modulate properties such as polarity, solvent interaction, and inter-chain hydrogen bonding. acs.org

Supramolecular Assemblies: The acetamide group is a classic motif for directing self-assembly through hydrogen bonding, while the benzophenone core provides a rigid, aromatic surface for π-π stacking. This dual functionality could be harnessed to create novel supramolecular structures. For example, benzophenone-functionalized dipeptides have been shown to self-assemble into gel noodles that act as templates for spatially resolved polymerization. nih.govscienceopen.comchemrxiv.org Similarly, this compound derivatives could be designed to form gels, liquid crystals, or other ordered nanostructures, where the photoactive benzophenone units are precisely arranged, potentially leading to materials with unique photophysical properties. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. mdpi.com By modifying this compound with additional coordinating groups (e.g., carboxylic acids), it could serve as a functional organic linker for the synthesis of photoresponsive MOFs. rsc.orgnih.gov The benzophenone unit within the MOF structure could be used for post-synthetic modification via photochemistry or to facilitate photocatalytic organic transformations within the pores. nih.gov Furthermore, the incorporation of such linkers could enable the ratiometric fluorescent sensing of other benzophenone-like molecules. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways for Basic Science Understanding

The structural motifs within this compound are present in numerous biologically active compounds, suggesting a rich, yet largely unexplored, potential for interaction with various biological targets. Future research should move beyond known activities to systematically screen this compound and its next-generation analogues to uncover novel biological functions.

Many acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. scienceopen.comyork.ac.uk Additionally, N-arylacetamide compounds have shown potent urease inhibitory activity, a target for combating infections by pathogens like Helicobacter pylori. nih.govmdpi.com The benzophenone scaffold is also found in molecules with a wide array of biological activities, including anticancer and antiviral properties. nih.govwikipedia.org

A forward-thinking research program would involve:

Broad-Based Phenotypic Screening: Testing this compound in diverse cell-based assays to identify unexpected effects on cell proliferation, differentiation, or signaling.

Targeted Enzyme Inhibition Assays: Screening against panels of enzymes from different classes, such as kinases, proteases, and deacetylases. Given its structure, the arylacetamide deacetylase (AADAC), an enzyme involved in the metabolism of various drugs and lipids, represents a particularly interesting potential target. researchgate.net

Pathway Analysis: Should any significant biological activity be identified, subsequent studies would focus on elucidating the underlying molecular pathways using transcriptomic, proteomic, and metabolomic approaches. This could reveal previously unknown connections between the benzophenone-acetamide scaffold and cellular signaling networks.

Such exploratory studies are crucial for understanding the fundamental biology that can be modulated by this chemical scaffold, potentially uncovering new tools for basic science research.

Methodological Advancements in Computational and Analytical Techniques Applied to this compound

A deeper understanding of this compound necessitates the application and development of advanced computational and analytical methods. These techniques are essential for accurately predicting its behavior and characterizing its properties in various environments.

Computationally, future research will benefit from moving beyond standard quantum chemical calculations. Density Functional Theory (DFT) has been used to study the electronic and structural properties of N-phenylacetamide derivatives, but there remains a significant knowledge gap in the theoretical exploration of these molecules. chemrxiv.org Advanced molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound in different solvents and to model its interactions with biological macromolecules. chemrxiv.org Emerging techniques like arbitrarily precise quantum alchemy could even allow for the high-throughput virtual screening of thousands of derivative compounds by calculating the effects of perturbing the nuclear charges of a single reference molecule. rsc.org

Analytically, the focus will be on developing highly sensitive and robust methods for detection and characterization. While standard techniques like NMR and FTIR are useful for structural confirmation, more advanced methods are needed for detailed analysis. acs.org Techniques such as FaPEx (fast pesticide extraction) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the analysis of benzophenone derivatives in complex matrices and could be adapted for this compound. nih.gov Bar adsorptive micro-extraction (BAμE) is another promising technique for determining trace levels of benzophenone-type compounds in environmental and biological samples. acs.orgresearchgate.net

The table below summarizes key advanced techniques and their potential applications to the study of this compound.

| Technique Category | Specific Method | Application to this compound |

| Computational Chemistry | Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and bond parameters. researchgate.netchemrxiv.org |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility and solvent effects over time. | |

| Molecular Docking | Prediction of binding modes and affinities with potential biological targets. nih.gov | |

| Quantum Alchemy | High-throughput prediction of properties for a vast chemical space of analogues. rsc.org | |

| Analytical Chemistry | UHPLC-MS/MS | Ultrasensitive quantification in complex biological or environmental samples. nih.gov |

| Bar Adsorptive Micro-extraction (BAμE) | Pre-concentration and extraction from dilute aqueous matrices. acs.org | |

| 2D NMR Spectroscopy (e.g., HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; study of conformational isomers. | |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystalline state. mdpi.com |

The synergy between these advanced computational and analytical methods will be critical in building a comprehensive model of the molecule's behavior from the quantum to the macroscopic scale.

Addressing Challenges in the Fundamental Understanding of this compound's Molecular Behavior

Despite its seemingly simple structure, this compound presents several fundamental challenges related to its molecular behavior that warrant future investigation. The flexibility of the molecule, governed by several rotatable single bonds, leads to a complex conformational landscape.

A primary challenge is understanding the rotational equilibrium around the amide bond, which can lead to the existence of distinct Z and E isomers in solution. nih.gov These rotamers can have different energies, dipole moments, and steric profiles, which in turn affect their aggregation behavior and interaction with other molecules. Combined NMR spectroscopy and DFT calculations have been used to study this phenomenon in related tertiary amides and will be essential for characterizing the conformational space of this compound.

Another key area is the nature of its intermolecular and intramolecular interactions. Research on N-(2-benzoyl-phenyl) derivatives has shown that steric effects from the ortho-benzoyl group can prevent the formation of two-center intramolecular hydrogen bonds. For this compound, the meta-positioning of the benzoyl group presents a different steric and electronic environment. Understanding how this influences intramolecular hydrogen bonding and the formation of intermolecular networks in the solid state is crucial. Techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis can provide detailed insights into the non-covalent interactions, such as C-H···O and π-π stacking, that stabilize the crystal structure. mdpi.com

Finally, the influence of the solvent on the molecule's conformation and electronic properties is a critical but complex issue. Theoretical studies on N-phenylacetamide derivatives have shown that bond lengths and charge distributions can vary significantly between the gas phase and different solvents like water or ethanol. chemrxiv.org A systematic investigation using both experimental solvatochromism studies and implicit/explicit solvent computational models will be necessary to fully comprehend how the environment modulates the molecular behavior of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.